Vanoxonin

Beschreibung

This compound has been reported in Saccharopolyspora hirsuta with data available.

from Saccharopolyspora hirsuta; MF C18-H25-N3-O9

Structure

3D Structure

Eigenschaften

IUPAC Name |

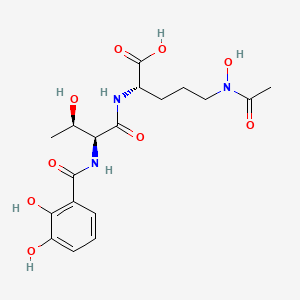

(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S,3R)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O9/c1-9(22)14(20-16(26)11-5-3-7-13(24)15(11)25)17(27)19-12(18(28)29)6-4-8-21(30)10(2)23/h3,5,7,9,12,14,22,24-25,30H,4,6,8H2,1-2H3,(H,19,27)(H,20,26)(H,28,29)/t9-,12+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWDMHXDGAWLOA-LQJRIPTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCN(C(=O)C)O)C(=O)O)NC(=O)C1=C(C(=CC=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN(C(=O)C)O)C(=O)O)NC(=O)C1=C(C(=CC=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201007192 | |

| Record name | N~5~-Acetyl-N~2~-(2-{[(2,3-dihydroxyphenyl)(hydroxy)methylidene]amino}-1,3-dihydroxybutylidene)-N~5~-hydroxyornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201007192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86933-99-5 | |

| Record name | Vanoxonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086933995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~5~-Acetyl-N~2~-(2-{[(2,3-dihydroxyphenyl)(hydroxy)methylidene]amino}-1,3-dihydroxybutylidene)-N~5~-hydroxyornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201007192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Vanoxonin: A Technical Guide to its Production, Mechanism, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanoxonin, a potent inhibitor of thymidylate synthetase, is a secondary metabolite produced by the Gram-positive actinobacterium Saccharopolyspora hirsuta. This technical guide provides an in-depth overview of this compound, encompassing its producing organism, biosynthesis, mechanism of action, and potential therapeutic applications. The document details experimental protocols for the cultivation of S. hirsuta, as well as for the extraction, purification, and genetic manipulation of the organism. Furthermore, it presents a comprehensive analysis of this compound's interaction with its target enzyme and explores potential downstream signaling consequences. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the further study and exploitation of this promising natural product.

Introduction

This compound is a dipeptide-based natural product first isolated from the cultured broth of Saccharopolyspora hirsuta (strain MG245-CF2)[1]. Structurally, it is L-N-(2,3-dihydroxybenzoyl)threonyl-L-(Nω-acetyl-Nω-hydroxy)ornithine[2]. The molecule's most notable biological activity stems from its potent and specific inhibition of thymidylate synthetase, a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication[1][3]. This mechanism of action places this compound in a class of compounds with significant potential for anticancer therapy. The active form of this compound is a complex with vanadium, which enhances its inhibitory activity[3].

The Producing Organism: Saccharopolyspora hirsuta

Saccharopolyspora hirsuta is a filamentous, aerobic, Gram-positive actinobacterium belonging to the family Pseudonocardiaceae. Members of the genus Saccharopolyspora are known producers of a diverse array of bioactive secondary metabolites.

Cultivation of Saccharopolyspora hirsuta

S. hirsuta can be cultivated on various standard microbiological media. The following table summarizes the composition of a commonly used medium for the growth of S. hirsuta.

| Component | Concentration (g/L) |

| Glucose | 4.0 |

| Yeast Extract | 4.0 |

| Malt Extract | 10.0 |

| Calcium Carbonate | 2.0 |

| Agar (for solid medium) | 12.0 |

| Distilled Water | 1000 mL |

| pH | 7.2 |

Table 1: Composition of ISP Medium 2 for Saccharopolyspora hirsuta Cultivation.

Optimal growth temperature for S. hirsuta is generally around 30°C.

This compound Production and Purification

Proposed Fermentation Protocol for this compound Production

This proposed protocol is based on general fermentation practices for Saccharopolyspora species and will likely require optimization for maximal this compound yield.

-

Inoculum Preparation: Aseptically inoculate a 50 mL falcon tube containing 10 mL of ISP Medium 2 broth with a loopful of S. hirsuta spores or a mycelial fragment from a mature agar plate. Incubate at 30°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.

-

Seed Culture: Transfer the inoculum to a 500 mL baffled flask containing 100 mL of ISP Medium 2 broth. Incubate at 30°C with shaking at 200 rpm for 48 hours.

-

Production Culture: Inoculate a 2 L baffled flask containing 500 mL of production medium (ISP Medium 2 or an optimized version) with the seed culture (5% v/v). Incubate at 30°C with shaking at 200 rpm for 5-7 days. Monitor the production of this compound periodically using a suitable analytical method such as HPLC.

Proposed Extraction and Purification Protocol

This protocol is a general guideline for the extraction and purification of a polar secondary metabolite like this compound from a fermentation broth.

-

Harvesting: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

-

Extraction:

-

Adjust the pH of the supernatant to 2.0 with HCl.

-

Extract the acidified supernatant twice with an equal volume of ethyl acetate.

-

Pool the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Chromatographic Purification:

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal volume of methanol and apply to a silica gel column pre-equilibrated with a non-polar solvent (e.g., chloroform). Elute the column with a stepwise gradient of increasing polarity (e.g., chloroform-methanol mixtures). Collect fractions and analyze for the presence of this compound.

-

Reversed-Phase HPLC: Pool the fractions containing this compound and further purify using a preparative reversed-phase C18 HPLC column. Use a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) as the mobile phase. Monitor the elution profile at a suitable wavelength (e.g., 210 nm and 280 nm) and collect the peak corresponding to this compound.

-

-

Final Purification and Characterization: Lyophilize the purified fraction to obtain this compound as a powder. Confirm the identity and purity of the compound using analytical techniques such as mass spectrometry and NMR.

Mechanism of Action and Signaling Pathways

Inhibition of Thymidylate Synthetase

This compound's primary molecular target is thymidylate synthetase (TS). In the presence of vanadium, this compound forms a stable complex that acts as a potent inhibitor of TS. The this compound-vanadium complex exhibits competitive inhibition with respect to the substrate deoxyuridine monophosphate (dUMP) and uncompetitive inhibition with respect to the cofactor 5,10-methylenetetrahydrofolate[3]. The IC50 value for the inhibition of thymidylate synthetase by this compound is 0.7 µg/mL[1].

Downstream Cellular Consequences

The inhibition of thymidylate synthetase by this compound leads to a depletion of the intracellular dTMP pool. This, in turn, disrupts the synthesis of deoxythymidine triphosphate (dTTP), a necessary building block for DNA replication. The resulting imbalance in deoxynucleotide pools can trigger cell cycle arrest and ultimately lead to apoptosis, particularly in rapidly proliferating cells such as cancer cells.

References

- 1. This compound, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new inhibitor of thymidylate synthetase. II. Structure determination and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new inhibitor of thymidylate synthetase. III. Inhibition of thymidylate synthetase by this compound-vanadium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improving butenyl-spinosyn production in Saccharopolyspora pogona through combination of metabolic engineering and medium optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Improving butenyl-spinosyn production in Saccharopolyspora pogona through combination of metabolic engineering and medium optimization [frontiersin.org]

- 6. [PDF] Improving butenyl-spinosyn production in Saccharopolyspora pogona through combination of metabolic engineering and medium optimization | Semantic Scholar [semanticscholar.org]

Vanoxonin: A Technical Guide for Researchers

Abstract

Vanoxonin is a naturally occurring dipeptide that has garnered interest for its potent and specific inhibition of thymidylate synthetase, a critical enzyme in DNA biosynthesis. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is a complex dipeptide first isolated from the cultured broths of Saccharopolyspora hirsuta[1]. Its structure was elucidated through acid hydrolysis, spectroscopic analysis, and confirmed by total synthesis[2].

Chemical Structure

Acid hydrolysis of this compound yields equimolar amounts of 2,3-dihydroxybenzoic acid, L-threonine, and L-Nω-hydroxyornithine[2]. The sequence of these components was determined to be L-N-(2,3-dihydroxybenzoyl)threonyl-L-(Nω-acetyl-Nω-hydroxy)ornithine[2]. The presence of an acetyl group was confirmed by 1H NMR spectroscopy[2].

IUPAC Name: (2S)-5-[acetyl(hydroxy)amino]-2-[[(2S,3R)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C18H25N3O9 | [1][3][4] |

| Molecular Weight | 427.41 g/mol | [4][5] |

| Appearance | Colorless powder | [3] |

| CAS Number | 86933-99-5 | [4][5] |

| Predicted XlogP | -0.5 | [1] |

| Solubility, pKa, Melting Point | Not reported in publicly available literature | |

| Stability | Not reported in publicly available literature |

Spectroscopic Data

Detailed spectroscopic data for this compound are not widely published. However, key spectroscopic techniques were instrumental in its structure elucidation[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy was used to suggest the presence of an acetyl group in the this compound structure[2]. A full spectral assignment is not publicly available.

Mass Spectrometry (MS)

Mass spectrometric analysis was critical in determining the sequence of the amino acid and dihydroxybenzoic acid components of this compound[2]. Predicted collision cross-section values for various adducts have been calculated.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 428.16638 | 195.5 |

| [M+Na]+ | 450.14832 | 194.2 |

| [M-H]- | 426.15182 | 192.7 |

| [M+NH4]+ | 445.19292 | 200.5 |

| [M+K]+ | 466.12226 | 196.6 |

| Data from PubChem[1] |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific IR and UV-Vis absorption data for this compound are not detailed in the available literature.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of thymidylate synthetase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).

Inhibition of Thymidylate Synthetase

This compound itself is not the active inhibitor. It forms a stable, quinquevalent vanadium complex that is the true inhibitory species[3]. This complex demonstrates significant inhibition of thymidylate synthetase with an IC50 value of 0.7 µg/mL[3]. The catechol moiety of the 2,3-dihydroxybenzoyl group is essential for its inhibitory activity, as it chelates the vanadium ion[3].

Mechanism of Inhibition

The this compound-vanadium complex exhibits competitive inhibition with respect to the substrate deoxyuridine monophosphate (dUMP) and uncompetitive inhibition with respect to the cofactor 5,10-methylenetetrahydrofolate (mTHF)[3]. This indicates that the complex binds to the dUMP binding site on the enzyme, preventing the natural substrate from binding. The uncompetitive inhibition with respect to mTHF suggests that the inhibitor binds to the enzyme-dUMP complex at a site distinct from the mTHF binding site, or that it enhances the binding of mTHF to the enzyme-inhibitor complex.

Experimental Protocols

Detailed, step-by-step protocols for the synthesis, isolation, and specific bioassays of this compound are not fully detailed in publicly accessible literature. However, based on published research, the following sections outline the general methodologies that would be employed.

Fermentation and Isolation of this compound

This compound is produced by the fermentation of Saccharopolyspora hirsuta strain MG245-CF2[1]. A general workflow for its isolation would involve:

Total Synthesis

The total synthesis of this compound has been achieved, confirming its structure[2]. A detailed synthetic route is not publicly available but would involve the coupling of the three constituent molecules: 2,3-dihydroxybenzoic acid, L-threonine, and a protected form of L-Nω-acetyl-Nω-hydroxyornithine, likely using standard peptide coupling methodologies.

Thymidylate Synthetase Inhibition Assay

The inhibitory activity of the this compound-vanadium complex on thymidylate synthetase can be determined using a spectrophotometric assay. This assay monitors the conversion of dUMP and mTHF to dTMP and dihydrofolate (DHF). The formation of DHF results in an increase in absorbance at 340 nm.

Principle: The oxidation of mTHF to DHF during the enzymatic reaction leads to an increase in absorbance at 340 nm. The rate of this increase is proportional to the enzyme activity.

General Protocol:

-

Preparation of Reagents:

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Thymidylate Synthetase (purified enzyme)

-

dUMP solution

-

mTHF solution

-

This compound solution

-

Vanadium salt solution (e.g., VOSO₄)

-

Reducing agent (e.g., 2-mercaptoethanol)

-

-

Formation of this compound-Vanadium Complex:

-

Incubate this compound with the vanadium salt in the assay buffer to allow for complex formation.

-

-

Assay Procedure:

-

In a quartz cuvette, combine the assay buffer, dUMP, the reducing agent, and varying concentrations of the pre-formed this compound-vanadium complex.

-

Pre-incubate the mixture at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding thymidylate synthetase.

-

Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Determine the percent inhibition for each concentration of the this compound-vanadium complex relative to a control with no inhibitor.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Conclusion

This compound, through its vanadium complex, presents a compelling case for further investigation as a specific inhibitor of thymidylate synthetase. Its unique mechanism of action, involving competitive inhibition with respect to dUMP and uncompetitive inhibition towards mTHF, distinguishes it from other known TS inhibitors. While a significant amount of foundational knowledge exists, further research is required to fully characterize its physicochemical properties, delineate its detailed spectroscopic profile, and optimize its synthesis and isolation. This technical guide consolidates the currently available information to facilitate future research and development efforts centered on this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. proteopedia.org [proteopedia.org]

- 4. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies [mdpi.com]

Vanoxonin's Mechanism of Action on Thymidylate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of vanoxonin, a natural product inhibitor of thymidylate synthase (TS). This compound, in complex with vanadium, presents a unique mode of inhibition against this critical enzyme in nucleotide biosynthesis. This document provides a comprehensive overview of its inhibitory kinetics, the experimental protocols used to elucidate its mechanism, and visual representations of the key pathways and workflows.

Core Inhibition Data

This compound's inhibitory activity against thymidylate synthase is significantly enhanced when it forms a complex with vanadium. The available quantitative data from in vitro studies are summarized below.

| Inhibitor | Target Enzyme | IC50 | Notes |

| This compound-Vanadium Complex | Thymidylate Synthase | 0.7 µg/mL | The active form of inhibition.[1][2][3] |

| This compound (alone) | Thymidylate Synthase | 200 µg/mL | Demonstrates significantly weaker inhibition without the presence of vanadium, highlighting the metal's crucial role in its activity.[2] |

Mechanism of Action: A Dualistic Inhibition Model

This compound, in its active form as a quinquevalent vanadium complex with two this compound molecules, exhibits a distinct dualistic mechanism of inhibition against thymidylate synthase.[4] The catechol group of this compound is essential for this inhibitory action.[4] The complex demonstrates:

-

Competitive Inhibition with respect to Deoxyuridine Monophosphate (dUMP): The this compound-vanadium complex vies with the substrate dUMP for binding to the active site of thymidylate synthase. This mode of inhibition suggests that the complex, or a part of it, structurally mimics dUMP, thereby preventing the natural substrate from binding and halting the catalytic cycle.

-

Uncompetitive Inhibition with respect to 5,10-Methylenetetrahydrofolate (mTHF): In contrast, the inhibition is uncompetitive concerning the co-substrate mTHF. This indicates that the this compound-vanadium complex does not bind to the free enzyme to block mTHF binding. Instead, it is proposed to bind to the enzyme-dUMP complex, forming a dead-end ternary complex. This sequestration of the enzyme-substrate complex prevents the subsequent binding of mTHF and the completion of the methylation reaction.

This dual inhibition pattern makes the this compound-vanadium complex a particularly interesting subject for further investigation in drug development, as it targets two key steps in the thymidylate synthase catalytic cycle.

Experimental Protocols

The following sections detail the methodologies for key experiments to characterize the inhibitory action of this compound on thymidylate synthase.

Preparation of the this compound-Vanadium Complex

Objective: To prepare the active inhibitory complex for use in subsequent assays.

Materials:

-

This compound

-

Vanadyl sulfate (VOSO₄) or another suitable vanadium(V) salt

-

Appropriate buffer (e.g., Tris-HCl, pH 7.5)

Procedure:

-

Prepare stock solutions of this compound and the vanadium salt in the desired buffer.

-

Mix this compound and the vanadium salt in a 2:1 molar ratio to favor the formation of the active complex, which consists of two molecules of this compound per vanadium ion.[4]

-

Incubate the mixture for a specified period (e.g., 30 minutes) at room temperature to allow for complex formation.

-

The resulting this compound-vanadium complex solution is then used in the inhibition assays.

Thymidylate Synthase Activity and Inhibition Assay

Objective: To determine the IC50 and the kinetic parameters of inhibition (competitive and uncompetitive) of the this compound-vanadium complex.

Principle: Thymidylate synthase activity is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from mTHF.

Materials:

-

Purified thymidylate synthase enzyme

-

Deoxyuridine monophosphate (dUMP) stock solution

-

5,10-Methylenetetrahydrofolate (mTHF) stock solution

-

This compound-vanadium complex solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 25 mM MgCl₂, 1 mM EDTA, and 10 mM β-mercaptoethanol)

-

UV-Vis spectrophotometer

Procedure:

IC50 Determination:

-

In a cuvette, combine the assay buffer, a fixed concentration of dUMP (typically at its Km value), a fixed concentration of mTHF, and varying concentrations of the this compound-vanadium complex.

-

Pre-incubate the mixture for a short period (e.g., 5 minutes) at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of thymidylate synthase.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinetic Analysis (Competitive Inhibition vs. dUMP):

-

Set up a series of reactions with a fixed, saturating concentration of mTHF.

-

Vary the concentration of dUMP across a range (e.g., 0.5x to 5x the Km of dUMP).

-

For each dUMP concentration, measure the initial reaction velocity in the absence and presence of at least two different fixed concentrations of the this compound-vanadium complex.

-

Generate a Lineweaver-Burk plot (1/velocity vs. 1/[dUMP]). For competitive inhibition, the lines will intersect on the y-axis.

Kinetic Analysis (Uncompetitive Inhibition vs. mTHF):

-

Set up a series of reactions with a fixed, saturating concentration of dUMP.

-

Vary the concentration of mTHF across a range.

-

For each mTHF concentration, measure the initial reaction velocity in the absence and presence of at least two different fixed concentrations of the this compound-vanadium complex.

-

Generate a Lineweaver-Burk plot (1/velocity vs. 1/[mTHF]). For uncompetitive inhibition, the lines will be parallel.

Concluding Remarks

This compound, through its vanadium complex, presents a compelling case for a multi-faceted inhibitor of thymidylate synthase. Its dual mechanism of competitive and uncompetitive inhibition offers a unique approach to disrupting the synthesis of dTMP, a critical component for DNA replication. The significant difference in inhibitory potency between the complexed and uncomplexed this compound underscores the pivotal role of the vanadium center in its biological activity. The experimental protocols outlined in this guide provide a robust framework for the further characterization of this compound and other potential inhibitors of thymidylate synthase, aiding in the ongoing efforts of drug discovery and development in oncology and other therapeutic areas where cell proliferation is a key factor.

References

- 1. This compound, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thymidylate Synthase Inhibitor | this compound [CAS: 86933-99-5] | フナコシ [funakoshi.co.jp]

- 3. labshake.com [labshake.com]

- 4. This compound, a new inhibitor of thymidylate synthetase. III. Inhibition of thymidylate synthetase by this compound-vanadium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Vanoxonin: A Natural Thymidylate Synthase Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanoxonin is a naturally occurring dipeptide hydroxamic acid derivative isolated from the cultured broth of Saccharopolyspora hirsuta. While this compound alone exhibits weak inhibitory activity against thymidylate synthase (TS), its potency is dramatically enhanced upon forming a complex with quinquevalent vanadium (V⁵⁺). This technical guide provides a comprehensive overview of this compound as a natural inhibitor of thymidylate synthase, a critical enzyme in de novo DNA synthesis and a key target in cancer chemotherapy. This document details the mechanism of action, enzyme kinetics, and available cytotoxicity data for the this compound-vanadium complex. Furthermore, it outlines the experimental protocols for assessing its inhibitory activity and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction to Thymidylate Synthase and its Inhibition

Thymidylate synthase (TS) is a pivotal enzyme in the folate pathway, responsible for the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate as a methyl donor.[1] This reaction is the sole de novo source of dTMP, an essential precursor for DNA synthesis and repair.[1] Consequently, TS has long been a prime target for the development of anticancer drugs.[2] Inhibition of TS leads to a depletion of the dTMP pool, resulting in an imbalance of deoxynucleotides, DNA damage, and ultimately, "thymineless death" in rapidly proliferating cancer cells.[2]

This compound: A Natural Product Inhibitor

This compound was discovered as a secondary metabolite from Saccharopolyspora hirsuta.[3] Its structure was identified as L-N-(2,3-dihydroxybenzoyl)threonyl-L-(Nω-acetyl-Nω-hydroxy)ornithine, with a molecular formula of C₁₈H₂₅N₃O₉.[4]

The Active this compound-Vanadium Complex

This compound itself is a poor inhibitor of thymidylate synthase.[1] Its potent biological activity is manifested upon the formation of a stable complex with quinquevalent vanadium (V⁵⁺).[3][5] Spectroscopic studies have shown that the active inhibitor is a complex where two molecules of this compound are ligated to a central vanadium ion through their catechol moieties.[5] The catechol group of this compound is therefore essential for its inhibitory function.[5]

Formation of the active this compound-vanadium complex.

Mechanism of Thymidylate Synthase Inhibition

The this compound-vanadium complex exhibits a mixed-mode of inhibition against thymidylate synthase. Kinetic studies have revealed that the complex is a competitive inhibitor with respect to the substrate deoxyuridylic acid (dUMP) and an uncompetitive inhibitor with respect to the cofactor 5,10-methylenetetrahydrofolate.[5]

This dual mechanism suggests that the this compound-vanadium complex binds to the dUMP binding site on the free enzyme, thereby competing with the natural substrate. The uncompetitive inhibition concerning the folate cofactor implies that the complex also binds to the enzyme-substrate (E-dUMP) complex at a site distinct from the folate binding site, preventing the catalytic reaction from proceeding.

Inhibition of Thymidylate Synthase by this compound-Vanadium Complex.

Quantitative Data

The inhibitory and cytotoxic activities of this compound and its vanadium complex have been quantified in several studies. The available data is summarized in the tables below.

Table 1: Inhibitory Activity against Thymidylate Synthase

| Compound | IC₅₀ (µg/mL) | Source(s) |

| This compound | 200 | [1] |

| This compound-Vanadium Complex | 0.7 | [1][3] |

Table 2: Cytotoxic Activity

| Compound | Cell Line | Activity | Value (µg/mL) | Source(s) |

| This compound-Vanadium Complex | L-1210 Lymphatic Leukemia | MIC | 25 | [1] |

Experimental Protocols

Thymidylate Synthase Inhibition Assay (Tritiated 5-Fluoro-dUMP Binding Assay)

This assay quantifies thymidylate synthase activity by measuring the binding of a radiolabeled inhibitor, [6-³H]5-fluoro-dUMP, to the enzyme.

Materials:

-

Purified thymidylate synthase

-

Cell lysate containing thymidylate synthase

-

[6-³H]5-fluoro-dUMP (radiolabeled inhibitor)

-

Cofactor solution (containing tetrahydrofolic acid, sodium ascorbate, and formaldehyde)

-

Assay buffer (e.g., Tris-HCl with 2-mercaptoethanol, CMP, and NaF)

-

This compound and a source of quinquevalent vanadium (e.g., sodium orthovanadate) to form the complex

-

Scintillation counter and vials

-

Microcentrifuge

Protocol:

-

Enzyme Preparation: Prepare purified thymidylate synthase or a cell lysate containing the enzyme.

-

Inhibitor Preparation: Prepare a stock solution of the this compound-vanadium complex by pre-incubating this compound with a molar excess of sodium orthovanadate in an appropriate buffer.

-

Reaction Mixture: In a microcentrifuge tube, combine the enzyme preparation with the assay buffer.

-

Inhibition: Add varying concentrations of the this compound-vanadium complex to the reaction mixtures and incubate for a predetermined time at a specific temperature (e.g., 37°C).

-

Binding Reaction: Initiate the binding reaction by adding the cofactor solution and [6-³H]5-fluoro-dUMP.

-

Incubation: Incubate the reaction mixtures to allow for the formation of the ternary complex between the enzyme, cofactor, and radiolabeled inhibitor.

-

Separation: Separate the protein-bound radiolabel from the free radiolabel. This can be achieved by methods such as precipitation with trichloroacetic acid (TCA) followed by filtration, or by size-exclusion chromatography.

-

Quantification: Measure the radioactivity of the protein-bound fraction using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the this compound-vanadium complex and determine the IC₅₀ value.

Workflow for Thymidylate Synthase Inhibition Assay.

Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

L-1210 lymphatic leukemia cells (or other desired cell line)

-

Cell culture medium and supplements

-

96-well plates

-

This compound-vanadium complex

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the this compound-vanadium complex for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control and determine the MIC or IC₅₀ value for cytotoxicity.

Downstream Cellular Effects and Signaling Pathways

Inhibition of thymidylate synthase by any agent, including the this compound-vanadium complex, is expected to trigger a cascade of downstream cellular events. The depletion of dTMP and the subsequent imbalance in the deoxynucleotide pool primarily lead to:

-

S-phase Cell Cycle Arrest: Cells are unable to complete DNA replication and arrest in the S-phase of the cell cycle.

-

Induction of Apoptosis: The DNA damage and cellular stress resulting from thymine depletion activate apoptotic pathways, leading to programmed cell death.

While specific studies on the detailed signaling pathways affected by this compound are limited, it is plausible that its action involves the modulation of key cell cycle regulators (e.g., cyclins and cyclin-dependent kinases) and apoptotic proteins (e.g., caspases and members of the Bcl-2 family). Further research is warranted to elucidate the precise molecular signaling cascades initiated by this compound-mediated thymidylate synthase inhibition.

Hypothesized Downstream Effects of this compound.

Conclusion and Future Directions

This compound, in its vanadium-complexed form, presents a compelling natural product inhibitor of thymidylate synthase. Its potent and specific mechanism of action makes it a valuable tool for cancer research and a potential lead compound for drug development. However, significant gaps in our understanding of this compound remain. Future research should focus on:

-

Detailed Enzyme Kinetics: Determination of the Ki value for the this compound-vanadium complex to provide a more precise measure of its inhibitory potency.

-

In Vivo Efficacy and Pharmacokinetics: Evaluation of the antitumor activity of the this compound-vanadium complex in animal models and characterization of its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Toxicology: Comprehensive assessment of the potential toxicity of the this compound-vanadium complex in vitro and in vivo.

-

Elucidation of Signaling Pathways: In-depth investigation of the downstream molecular signaling pathways modulated by this compound-mediated thymidylate synthase inhibition.

Addressing these areas will be crucial for fully realizing the therapeutic potential of this compound as a novel anticancer agent.

References

- 1. Thymidylate Synthase Inhibitor | this compound [CAS: 86933-99-5] | フナコシ [funakoshi.co.jp]

- 2. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 3. This compound, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a new inhibitor of thymidylate synthetase. II. Structure determination and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a new inhibitor of thymidylate synthetase. III. Inhibition of thymidylate synthetase by this compound-vanadium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of Vanoxonin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanoxonin is a naturally occurring dipeptide that, in the presence of vanadium, exhibits potent inhibitory activity against thymidylate synthetase (TS). This enzyme is a critical component in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. The inhibition of TS by the this compound-vanadium complex leads to the disruption of DNA synthesis, ultimately resulting in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and a proposed signaling pathway based on the downstream effects of thymidylate synthase inhibition.

Core Biological Activity: Inhibition of Thymidylate Synthetase

This compound, isolated from Saccharopolyspora hirsuta, is a dipeptide with the structure L-N-(2,3-dihydroxybenzoyl)threonyl-L-(Nω-acetyl-Nω-hydroxy)ornithine[1]. Its primary biological significance lies in its ability to form a stable, quinquevalent vanadium complex that acts as a potent inhibitor of thymidylate synthetase[2][3]. The catechol group of this compound is essential for this inhibitory activity[3].

Mechanism of Inhibition

The this compound-vanadium complex exhibits a specific mode of inhibition against thymidylate synthetase isolated from Ehrlich ascites carcinoma cells[3]. Kinetic studies have revealed the following:

-

Competitive Inhibition with respect to deoxyuridylic acid (dUMP): The complex competes with the enzyme's natural substrate, dUMP, for binding to the active site.

-

Uncompetitive Inhibition with respect to 5,10-methylenetetrahydrofolate: The complex binds to the enzyme-substrate (E-dUMP) complex, preventing the catalytic reaction with the cofactor.

This dual inhibitory mechanism underscores the potency of the this compound-vanadium complex.

Quantitative Data

The inhibitory potency of the this compound-vanadium complex against thymidylate synthetase has been quantified, providing a key metric for its biological activity.

| Compound | Target Enzyme | Source of Enzyme | IC50 | Reference |

| This compound-Vanadium Complex | Thymidylate Synthetase | Ehrlich ascites carcinoma cells (mice) | 0.7 µg/mL | [2] |

Experimental Protocols

Preparation of the this compound-Vanadium Complex

A detailed protocol for the formation of the active inhibitory complex is crucial for in vitro studies.

Materials:

-

This compound

-

Ammonium metavanadate (NH₄VO₃)

-

Deionized water

-

pH meter

Procedure:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare a stock solution of ammonium metavanadate in deionized water.

-

Mix this compound and ammonium metavanadate solutions in a molar ratio of 2:1 (this compound:Vanadium).

-

Adjust the pH of the solution to the desired experimental range (e.g., pH 7.4 for enzymatic assays).

-

Allow the solution to incubate at room temperature for a specified time to ensure complete complex formation. The formation of the quinquevalent vanadium complex with two moles of this compound can be monitored spectrophotometrically[3].

Thymidylate Synthetase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of the this compound-vanadium complex on thymidylate synthetase.

Materials:

-

Purified thymidylate synthetase from a suitable source (e.g., Ehrlich ascites carcinoma cells)

-

Deoxyuridine monophosphate (dUMP)

-

5,10-methylenetetrahydrofolate (CH₂-H₄folate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM 2-mercaptoethanol, 25 mM MgCl₂, 1 mM EDTA)

-

This compound-vanadium complex solution

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Enzyme Preparation: Purify thymidylate synthetase from Ehrlich ascites carcinoma cells using established methods such as affinity chromatography[2]. Determine the protein concentration of the purified enzyme solution.

-

Assay Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing the assay buffer, dUMP, and CH₂-H₄folate at their final concentrations.

-

Inhibitor Addition: Add varying concentrations of the pre-formed this compound-vanadium complex to the reaction mixtures. Include a control with no inhibitor.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the purified thymidylate synthetase to the cuvette.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C). The oxidation of CH₂-H₄folate to dihydrofolate during the conversion of dUMP to dTMP results in a decrease in absorbance at this wavelength.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Cellular Effects

Direct studies on the specific signaling pathways modulated by this compound are limited. However, based on its well-defined molecular target, thymidylate synthetase, a logical downstream signaling cascade leading to its ultimate biological effects can be proposed. Inhibition of thymidylate synthase is a well-established mechanism for anticancer drugs, and its cellular consequences are well-documented.

Proposed Downstream Effects of this compound

The inhibition of thymidylate synthetase by the this compound-vanadium complex initiates a cascade of cellular events.

Description of the Pathway:

-

Inhibition of Thymidylate Synthetase: The this compound-vanadium complex directly inhibits the enzymatic activity of thymidylate synthetase.

-

Depletion of dTMP and dTTP: This inhibition leads to a decrease in the cellular pool of dTMP, and consequently, deoxythymidine triphosphate (dTTP), a crucial building block for DNA.

-

Inhibition of DNA Synthesis: The depletion of dTTP directly impairs the process of DNA replication.

-

Induction of DNA Damage: The imbalance in the deoxynucleotide pool can lead to the misincorporation of uracil into DNA, triggering DNA damage response pathways.

-

Cell Cycle Arrest: The inhibition of DNA synthesis and the induction of DNA damage primarily cause the cell to arrest in the S-phase of the cell cycle.

-

Apoptosis: If the DNA damage is irreparable or the S-phase arrest is prolonged, the cell undergoes programmed cell death, or apoptosis.

Implications for Drug Development

The potent and specific inhibition of thymidylate synthetase by the this compound-vanadium complex makes it an interesting candidate for further investigation in the context of drug development, particularly in the field of oncology. Thymidylate synthase is a well-validated target for a number of clinically used chemotherapeutic agents. The unique structure of this compound and its reliance on vanadium for activity may offer advantages in terms of specificity and overcoming resistance mechanisms associated with other thymidylate synthase inhibitors. Further research into the cellular uptake, stability, and in vivo efficacy of the this compound-vanadium complex is warranted to fully assess its therapeutic potential.

References

- 1. This compound, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and characterization of thymidylate synthetase in the liver of the mouse bearing Ehrlich ascites tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification of thymidylate synthetase from Ehrlich ascites carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Vanoxonin-Vanadium Complex: A Technical Guide to Formation, Activity, and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanoxonin, a natural product isolated from Saccharopolyspora hirsuta, is a potent inhibitor of thymidylate synthase, a critical enzyme in de novo DNA synthesis.[1] Its inhibitory activity is markedly enhanced upon the formation of a complex with vanadium. This technical guide provides an in-depth overview of the this compound-vanadium complex, including its formation, mechanism of action, and relevant experimental protocols. Quantitative data are summarized for clarity, and key processes are visualized using logical diagrams. This document is intended to serve as a comprehensive resource for researchers in oncology, enzymology, and medicinal chemistry.

Introduction

This compound is a dipeptide derivative with the molecular formula C₁₈H₂₅N₃O₉.[1] Structural analysis has revealed its composition to be L-N-(2,3-dihydroxybenzoyl)threonyl-L-(Nω-acetyl-Nω-hydroxy)ornithine.[2] The key feature for its biological activity is the 2,3-dihydroxybenzoyl (catechol) moiety, which is essential for chelation of metal ions and subsequent enzyme inhibition.[3] While this compound itself exhibits inhibitory activity, its complex with quinquivalent vanadium is significantly more potent.[1][3] This complex acts as a powerful inhibitor of thymidylate synthase (TS), a pivotal enzyme for cell proliferation, making it a subject of interest for anticancer drug development.

This compound-Vanadium Complex Formation and Properties

The active inhibitory species is a complex formed between two molecules of this compound and one ion of quinquivalent vanadium (V⁵⁺).[3] The catechol groups of this compound are responsible for ligating the vanadium ion.[3]

Physicochemical and Biological Properties

A summary of the known quantitative data for this compound and its vanadium complex is presented in Table 1.

| Property | Value | Reference(s) |

| This compound | ||

| Molecular Formula | C₁₈H₂₅N₃O₉ | [1] |

| Molecular Weight | 427.41 g/mol | |

| Structural Components | 2,3-dihydroxybenzoic acid, L-threonine, L-Nω-hydroxy-Nω-acetylornithine | [2] |

| This compound-Vanadium Complex | ||

| Stoichiometry | 2:1 (this compound:V⁵⁺) | [3] |

| IC₅₀ (Thymidylate Synthase Inhibition) | 0.7 µg/mL | [1] |

| Mode of Inhibition vs. dUMP | Competitive | [3] |

| Mode of Inhibition vs. 5,10-CH₂-THF | Uncompetitive | [3] |

Table 1: Physicochemical and biological properties of this compound and its vanadium complex.

Proposed Experimental Protocol for Complex Formation

Objective: To synthesize the this compound-vanadium (V) complex.

Materials:

-

This compound

-

A source of quinquivalent vanadium, such as sodium metavanadate (NaVO₃) or vanadyl sulfate (VOSO₄) followed by oxidation.

-

An appropriate solvent system (e.g., deionized water, methanol, or a mixture).

-

Buffer solutions to maintain a neutral or slightly acidic pH.

-

Inert gas (e.g., argon or nitrogen) if using oxygen-sensitive vanadium precursors.

Methodology:

-

Preparation of this compound Solution: Dissolve a known concentration of this compound in the chosen solvent. Degas the solvent if necessary.

-

Preparation of Vanadium Solution: Prepare a stock solution of the vanadium salt in deionized water or a suitable buffer. If starting with a V(IV) salt like VOSO₄, oxidation to V(V) may be required, which can sometimes be achieved by exposure to air in solution, though the process can be slow and may require an oxidizing agent for controlled synthesis.[4] For NaVO₃, the V(V) state is already present.

-

Complexation Reaction:

-

In a reaction vessel, combine the this compound solution with the vanadium salt solution in a 2:1 molar ratio.

-

The reaction can be performed at room temperature with stirring. Gentle heating (e.g., 40-60°C) may be employed to facilitate the reaction, as is common in the formation of other vanadium complexes.[5]

-

Maintain the pH of the reaction mixture, as the speciation of vanadium in solution is highly pH-dependent.[6] A pH range of 5-7 is often suitable for the formation of stable complexes.

-

Allow the reaction to proceed for a defined period (e.g., 1-3 hours), monitoring the formation of the complex by spectroscopic methods such as UV-Vis spectroscopy, looking for shifts in the absorption maxima.

-

-

Isolation and Purification:

-

If the complex precipitates, it can be isolated by filtration.

-

If the complex is soluble, purification may be achieved by crystallization, induced by the addition of a less polar solvent, or by chromatographic techniques such as size-exclusion or ion-exchange chromatography.[5]

-

-

Characterization: The resulting complex should be characterized to confirm its structure and purity using techniques such as:

-

Mass Spectrometry: To confirm the molecular weight of the 2:1 complex.

-

FT-IR Spectroscopy: To observe shifts in the vibrational frequencies of the catechol O-H bonds upon coordination to vanadium.

-

UV-Vis Spectroscopy: To determine the electronic absorption properties of the complex.

-

NMR Spectroscopy: To characterize the structure of the complex in solution, although the paramagnetic nature of some vanadium species can complicate interpretation.

-

EPR Spectroscopy: If any V(IV) species are present, EPR can be a powerful tool for their characterization.[7]

-

Mechanism of Action and Biological Activity

The primary molecular target of the this compound-vanadium complex is thymidylate synthase (TS).

Inhibition of Thymidylate Synthase

Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) as the methyl donor. This reaction is the sole de novo source of dTMP, an essential precursor for DNA synthesis.

The this compound-vanadium complex inhibits TS in a manner that is competitive with respect to the nucleotide substrate, dUMP, and uncompetitive with respect to the folate co-substrate, 5,10-CH₂-THF.[3] This kinetic profile suggests that the inhibitor binds to the enzyme at the dUMP binding site, or at a site that overlaps with it, and that its binding is favored when the folate co-substrate is already bound to the enzyme.

Downstream Cellular Effects and Potential Signaling Pathway Interactions

Inhibition of thymidylate synthase leads to a depletion of the dTMP pool, which in turn results in an imbalance of deoxynucleotide triphosphates (dNTPs) and an accumulation of dUTP. This "thymineless death" is a well-established mechanism of action for several anticancer drugs. The consequences for the cell are profound and can trigger multiple signaling pathways:

-

DNA Damage and Repair Pathways: The incorporation of uracil into DNA in place of thymine triggers DNA repair mechanisms, such as base excision repair. Overwhelming of these repair systems can lead to DNA strand breaks and the activation of DNA damage response pathways, involving kinases such as ATM and ATR.

-

Cell Cycle Arrest: DNA damage and nucleotide pool imbalances activate cell cycle checkpoints, primarily at the G1/S and S phases, to halt DNA replication and allow for repair. This often involves the p53 and Chk1/Chk2 signaling pathways.

-

Apoptosis: If DNA damage is irreparable, the cell will undergo programmed cell death, or apoptosis. This can be initiated through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases.

Furthermore, vanadium complexes themselves are known to interact with various cellular signaling pathways, often through their ability to inhibit protein tyrosine phosphatases (PTPs), thereby mimicking the effects of growth factors.[8][9] Key pathways that may be affected include:

-

PI3K/Akt Pathway: Vanadium compounds have been shown to activate this pathway, which is central to cell survival, proliferation, and metabolism.[8]

-

MAPK/ERK Pathway: This pathway is also frequently activated by vanadium complexes and is involved in the regulation of cell growth and differentiation.[8]

The overall cellular response to the this compound-vanadium complex is likely a combination of the direct effects of thymidylate synthase inhibition and the broader signaling effects of the vanadium ion.

Experimental Protocols for Activity Assessment

Thymidylate Synthase Activity Assay (Tritium Release Method)

This assay is a standard method for measuring TS activity and is based on the release of tritium (³H) from [5-³H]dUMP into the aqueous environment during its conversion to dTMP.[10][11]

Objective: To determine the inhibitory activity of the this compound-vanadium complex on thymidylate synthase.

Materials:

-

Purified thymidylate synthase or cell lysate containing the enzyme.

-

[5-³H]dUMP (radiolabeled substrate).

-

dUMP (unlabeled substrate).

-

5,10-methylenetetrahydrofolate (co-substrate).

-

Assay buffer (e.g., Tris-HCl with MgCl₂ and dithiothreitol).

-

This compound-vanadium complex (inhibitor).

-

Activated charcoal suspension.

-

Scintillation cocktail and scintillation counter.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, 5,10-CH₂-THF, and the enzyme source.

-

Inhibitor Addition: Add varying concentrations of the this compound-vanadium complex to the reaction mixtures. Include a control with no inhibitor. Pre-incubate the enzyme with the inhibitor for a defined period if necessary.

-

Initiation of Reaction: Start the reaction by adding a mixture of [5-³H]dUMP and unlabeled dUMP.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time, ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an acid (e.g., perchloric acid or trichloroacetic acid) followed by a suspension of activated charcoal. The charcoal will adsorb the unreacted [5-³H]dUMP.

-

Separation: Centrifuge the tubes to pellet the charcoal.

-

Quantification: Transfer an aliquot of the supernatant, which contains the tritiated water (³H₂O) product, to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value. Further kinetic analysis can be performed by varying the concentrations of dUMP and 5,10-CH₂-THF to confirm the mode of inhibition.

References

- 1. This compound, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new inhibitor of thymidylate synthetase. II. Structure determination and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new inhibitor of thymidylate synthetase. III. Inhibition of thymidylate synthetase by this compound-vanadium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and application of oxovanadium(iv) complexes with [NNO] donor ligands: X-ray structures of their corresponding dioxovanadium(v) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. US20220396593A1 - Synthesis and characterization of vanadium complexes - Google Patents [patents.google.com]

- 6. Vanadium in Biological Action: Chemical, Pharmacological Aspects, and Metabolic Implications in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A new assay of thymidylate synthetase activity based on the release of tritium from deoxyuridylate-5-3-H - PubMed [pubmed.ncbi.nlm.nih.gov]

Vanoxonin: A Technical Guide to its Structure-Activity Relationship as a Thymidylate Synthetase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanoxonin is a naturally occurring microbial metabolite that has garnered significant interest for its potent inhibitory activity against thymidylate synthetase (TS), a crucial enzyme in DNA biosynthesis. Isolated from Saccharopolyspora hirsuta, this compound presents a unique chemical scaffold with potential for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, the structural features critical for its biological activity, and the experimental protocols for its evaluation.

Core Structure and Mechanism of Action

This compound is a dipeptide-like molecule with the chemical structure L-N-(2,3-dihydroxybenzoyl)threonyl-L-(Nω-acetyl-Nω-hydroxy)ornithine[1]. Early studies established its role as a potent inhibitor of thymidylate synthetase, with a reported 50% inhibitory concentration (IC50) of 0.7 µg/mL[2].

A pivotal discovery in understanding this compound's activity is its formation of a complex with vanadium. The active inhibitory species is a quinquevalent vanadium complex containing two molecules of this compound[3]. This complexation is crucial for its potent enzymatic inhibition. The mechanism of inhibition by the this compound-vanadium complex is competitive with respect to the substrate deoxyuridine monophosphate (dUMP) and uncompetitive with respect to the cofactor 5,10-methylenetetrahydrofolate[3]. This suggests that the complex interacts with the dUMP binding site on the thymidylate synthetase enzyme.

Structure-Activity Relationship of this compound

While a comprehensive library of synthetic this compound analogs and their corresponding biological activities is not extensively documented in publicly available literature, key structural features essential for its inhibitory function have been identified through initial studies. The primary determinant of this compound's activity lies in its metal-chelating moiety.

The Essential Role of the Catechol Moiety

The 2,3-dihydroxybenzoyl (catechol) group is indispensable for the biological activity of this compound. This functional group is responsible for chelating the vanadium ion, forming the active inhibitory complex[3]. Any modification or removal of this catechol moiety would be expected to lead to a significant loss of thymidylate synthetase inhibitory activity.

Due to the limited availability of extensive SAR data for a series of this compound analogs, the following table summarizes the key known component and its established role in the activity.

| Moiety | Role in Activity |

| 2,3-Dihydroxybenzoyl | Essential for chelating the vanadium ion to form the active inhibitory complex. |

| L-Threonine Linker | Provides the structural backbone and appropriate spacing between the catechol and the modified ornithine residue. |

| L-Nω-acetyl-Nω-hydroxyornithine | Contributes to the overall binding affinity and specificity of the molecule to the enzyme active site. |

Further research involving the synthesis and biological evaluation of a diverse range of this compound analogs is necessary to fully elucidate the structure-activity relationships. Modifications to the L-threonine linker and the L-Nω-acetyl-Nω-hydroxyornithine residue could provide valuable insights into optimizing the potency and selectivity of this class of inhibitors.

Experimental Protocols

Spectrophotometric Assay for Thymidylate Synthetase Inhibition

The following is a detailed protocol for a spectrophotometric assay to determine the inhibitory activity of this compound and its analogs against thymidylate synthetase. This method is based on the principle of monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) during the conversion of dUMP to dTMP[4][5].

Materials:

-

Thymidylate Synthetase (purified enzyme)

-

Deoxyuridine monophosphate (dUMP)

-

5,10-Methylenetetrahydrofolate (CH2H4folate)

-

Tris-HCl buffer (pH 7.5)

-

MgCl2

-

KCl

-

Sodium ascorbate

-

This compound or analog dissolved in a suitable solvent (e.g., DMSO)

-

Ammonium sulfate or sodium vanadate (for complex formation)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Tris-HCl buffer (e.g., 1 M, pH 7.5).

-

Prepare stock solutions of MgCl2 (e.g., 1 M), KCl (e.g., 1 M), and sodium ascorbate (e.g., 100 mM).

-

Prepare stock solutions of dUMP (e.g., 10 mM) and CH2H4folate (e.g., 5 mM). The exact concentration of CH2H4folate should be determined spectrophotometrically.

-

Prepare a stock solution of thymidylate synthetase of known concentration.

-

Prepare serial dilutions of this compound or its analogs.

-

To form the this compound-vanadium complex, pre-incubate this compound with a slight molar excess of a vanadium salt (e.g., sodium vanadate) in buffer for a specified time before adding it to the assay mixture.

-

-

Assay Mixture Preparation (per well/cuvette):

-

In a quartz cuvette or a UV-transparent microplate well, combine the following components to a final volume of, for example, 1 mL:

-

Tris-HCl buffer (final concentration, e.g., 50 mM)

-

MgCl2 (final concentration, e.g., 5 mM)

-

KCl (final concentration, e.g., 100 mM)

-

Sodium ascorbate (final concentration, e.g., 1 mM)

-

dUMP (final concentration, e.g., 100 µM)

-

CH2H4folate (final concentration, e.g., 50 µM)

-

This compound-vanadium complex at various concentrations.

-

Control reactions should be run without the inhibitor.

-

-

-

Enzyme Reaction and Measurement:

-

Pre-incubate the assay mixture at a constant temperature (e.g., 37 °C) for 5 minutes.

-

Initiate the reaction by adding a specific amount of thymidylate synthetase.

-

Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes) using the spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Visualizations

Signaling Pathway of Thymidylate Synthetase and Inhibition by this compound

Caption: Mechanism of thymidylate synthetase inhibition by the this compound-vanadium complex.

Experimental Workflow for Evaluating this compound Activity

Caption: Workflow for assessing the inhibitory activity of this compound on thymidylate synthetase.

References

- 1. This compound, a new inhibitor of thymidylate synthetase. II. Structure determination and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new inhibitor of thymidylate synthetase. III. Inhibition of thymidylate synthetase by this compound-vanadium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The biosynthesis of thymidylic acid. III. Purification of thymidylate synthetase and its spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Vanoxonin Target Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanoxonin is a naturally derived dipeptide that has been identified as an inhibitor of thymidylate synthetase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[1] This guide provides a technical overview of the target validation studies concerning this compound, focusing on its mechanism of action, inhibitory activity, and the experimental methodologies relevant to its evaluation. Due to the historical nature of the primary research on this compound, this document combines the available data with current standard protocols for enzyme inhibitor validation to provide a comprehensive resource.

Quantitative Data Summary

The primary inhibitory activity of this compound is observed when it forms a complex with vanadium. This complex is a potent inhibitor of thymidylate synthetase.

| Compound | Target Enzyme | IC50 | Source |

| This compound-Vanadium Complex | Thymidylate Synthetase | 0.7 µg/mL | [1] |

Mechanism of Action

This compound exerts its inhibitory effect on thymidylate synthetase through a complex formed with quinquevalent vanadium.[2] This this compound-vanadium complex acts as a competitive inhibitor with respect to the substrate deoxyuridine monophosphate (dUMP) and as an uncompetitive inhibitor concerning the cofactor 5,10-methylenetetrahydrofolate.[2] The catechol group of this compound is essential for its inhibitory activity.[2]

The inhibition of thymidylate synthetase disrupts the synthesis of dTMP, a necessary precursor for DNA replication.[3][4] This disruption leads to an imbalance of deoxynucleotides and an accumulation of dUMP, which can cause DNA damage and ultimately lead to cell death.[3] This mechanism makes thymidylate synthetase a key target for anticancer therapies.

Signaling Pathway

The following diagram illustrates the central role of thymidylate synthetase in the DNA synthesis pathway and the point of inhibition by the this compound-vanadium complex.

Experimental Protocols

Objective: To measure the enzymatic activity of thymidylate synthase by monitoring the increase in absorbance resulting from the conversion of 5,10-methylenetetrahydrofolate (CH2THF) to dihydrofolate (DHF), and to determine the inhibitory effect of a compound.

Materials:

-

Purified recombinant thymidylate synthase

-

dUMP (deoxyuridine monophosphate) solution

-

CH2THF (5,10-methylenetetrahydrofolate) solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Inhibitor compound (e.g., this compound-vanadium complex)

-

UV-Vis spectrophotometer

-

96-well UV-transparent microplates

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of dUMP, CH2THF, and the inhibitor in the assay buffer.

-

Dilute the thymidylate synthase enzyme to the desired concentration in cold assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

Inhibitor solution at various concentrations (or buffer for control)

-

dUMP solution

-

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the CH2THF solution to each well.

-

Immediately place the microplate in the spectrophotometer.

-

-

Data Acquisition:

-

Monitor the increase in absorbance at 340 nm over time (typically 10-30 minutes). This wavelength corresponds to the formation of DHF.

-

Record the rate of reaction (change in absorbance per minute).

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Target Validation Workflow

The following diagram outlines a generalized workflow for the target validation of an enzyme inhibitor, using this compound and thymidylate synthetase as an example.

References

- 1. This compound, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new inhibitor of thymidylate synthetase. III. Inhibition of thymidylate synthetase by this compound-vanadium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 4. InterPro [ebi.ac.uk]

In Vitro Characterization of Vanoxonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanoxonin is a naturally occurring dipeptide-related compound isolated from the cultured broths of Saccharopolyspora hirsuta.[1][2] It is a known inhibitor of thymidylate synthetase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[3][4] The inhibition of thymidylate synthase leads to a depletion of dTMP, which in turn disrupts DNA synthesis and can trigger cell death, particularly in rapidly proliferating cells such as cancer cells.[3][5] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and potential cellular consequences.

Biochemical Characterization

This compound itself is a relatively weak inhibitor of thymidylate synthetase. Its potent inhibitory activity is manifested when it forms a complex with quinquevalent vanadium (V⁵⁺).[1][2][6] This this compound-vanadium complex is the active form of the inhibitor.[1][6]

Quantitative Inhibition Data

The inhibitory potency of this compound and its vanadium complex against thymidylate synthetase has been quantified, along with its cytotoxic effects on a cancer cell line.

| Compound | Parameter | Value | Cell Line/Enzyme Source | Reference |

| This compound | IC₅₀ | 200 µg/mL | Thymidylate Synthetase | [2] |

| This compound-V⁵⁺ complex | IC₅₀ | 0.7 µg/mL | Thymidylate Synthetase | [1][2] |

| This compound-V⁵⁺ complex | MIC | 25 µg/mL | L-1210 Lymphatic Leukemia | [2] |

IC₅₀: The half maximal inhibitory concentration, representing the concentration of the compound required to inhibit the enzyme activity by 50%. MIC: The minimum inhibitory concentration, indicating the lowest concentration of the compound that prevents visible growth of the cells.

Mechanism of Action

The this compound-vanadium complex exhibits a mixed-inhibition pattern against thymidylate synthase. Specifically, it is a competitive inhibitor with respect to the substrate deoxyuridine monophosphate (dUMP) and an uncompetitive inhibitor with respect to the cofactor 5,10-methylenetetrahydrofolate.[6]

-

Competitive Inhibition vs. dUMP: The inhibitor complex binds to the active site of the enzyme, directly competing with the binding of dUMP.

-

Uncompetitive Inhibition vs. 5,10-methylenetetrahydrofolate: The inhibitor complex binds to the enzyme-substrate (E-dUMP) complex, preventing the subsequent binding of the cofactor and the catalytic reaction.

References

- 1. This compound, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thymidylate Synthase Inhibitor | this compound [CAS: 86933-99-5] | フナコシ [funakoshi.co.jp]

- 3. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of thymidylate synthase inhibition on thymidine kinase activity and nucleoside transporter expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 6. This compound, a new inhibitor of thymidylate synthetase. III. Inhibition of thymidylate synthetase by this compound-vanadium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Vanoxonin Thymidylate Synthase Enzymatic Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][2] This makes TS a well-established target for cancer chemotherapy. Vanoxonin is a natural product that has been identified as a potent inhibitor of thymidylate synthase.[3] Its inhibitory activity is significantly enhanced upon forming a complex with vanadium.[3][4] This document provides a detailed protocol for a spectrophotometric enzymatic assay to determine the inhibitory activity of this compound on thymidylate synthase, including the preparation of the active this compound-vanadium complex and the subsequent determination of its half-maximal inhibitory concentration (IC50).

The assay is based on the continuous monitoring of the oxidation of 5,10-methylenetetrahydrofolate (CH2H4folate) to 7,8-dihydrofolate (DHF), which results in an increase in absorbance at 340 nm.[5][6]

Principle of the Assay

Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) using CH2H4folate as the methyl donor, producing dTMP and DHF. The rate of DHF formation is directly proportional to the TS activity and can be monitored by measuring the increase in absorbance at 340 nm. In the presence of an inhibitor like the this compound-vanadium complex, the rate of this reaction will decrease. By measuring the reaction rates at various inhibitor concentrations, an IC50 value can be determined, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.[7][8]

Materials and Reagents

| Reagent | Supplier | Catalog No. | Storage |

| Human recombinant Thymidylate Synthase | Sigma-Aldrich | T0814 | -80°C |

| This compound | Cayman Chemical | 10007277 | -20°C |

| Vanadyl Sulfate (VOSO4) | Sigma-Aldrich | 208608 | Room Temp |

| Deoxyuridine 5'-monophosphate (dUMP) | Sigma-Aldrich | D4251 | -20°C |

| (6R)-5,10-Methylenetetrahydrofolate (CH2H4folate) | Schircks Laboratories | 11.235 | -80°C (light sensitive) |

| Tris-HCl | Sigma-Aldrich | T5941 | Room Temp |

| 2-Mercaptoethanol | Sigma-Aldrich | M3148 | Room Temp |

| EDTA | Sigma-Aldrich | E9884 | Room Temp |

| DMSO | Sigma-Aldrich | D8418 | Room Temp |

| 96-well UV-transparent microplates | Corning | 3635 | Room Temp |

Experimental Protocols

Preparation of Reagents and Buffers

1. Assay Buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 20 mM 2-Mercaptoethanol)

-

Dissolve 0.605 g of Tris base in 80 mL of deionized water.

-

Adjust the pH to 7.4 with HCl.

-

Add 0.037 g of EDTA and dissolve.

-

Add 140 µL of 2-Mercaptoethanol.

-

Bring the final volume to 100 mL with deionized water.

-

Store at 4°C for up to one week.

2. Substrate and Cofactor Stock Solutions

-

dUMP (10 mM): Dissolve 4.6 mg of dUMP in 1 mL of Assay Buffer. Store in aliquots at -20°C.

-

CH2H4folate (10 mM): Due to its light and oxygen sensitivity, prepare fresh before each experiment. Dissolve 4.9 mg of CH2H4folate in 1 mL of Assay Buffer containing 50 mM 2-Mercaptoethanol. Protect from light.

3. This compound Stock Solution (10 mM)

-

Dissolve 4.3 mg of this compound in 1 mL of DMSO.

-

Store in aliquots at -20°C.

4. Vanadyl Sulfate Stock Solution (10 mM)

-

Dissolve 1.63 mg of VOSO4 in 1 mL of deionized water.

-

Store at room temperature.

5. Preparation of the this compound-Vanadium Complex (1:2 molar ratio)

This protocol is for the in situ formation of the active inhibitor complex.

-

Prepare a 1 mM working solution of this compound by diluting the 10 mM stock solution in Assay Buffer.

-

Prepare a 2 mM working solution of Vanadyl Sulfate by diluting the 10 mM stock solution in Assay Buffer.

-

To prepare the this compound-Vanadium complex, mix the 1 mM this compound solution with the 2 mM Vanadyl Sulfate solution in a 1:1 volume ratio (e.g., 50 µL this compound + 50 µL Vanadyl Sulfate). This will result in a solution containing 0.5 mM this compound and 1 mM Vanadyl Sulfate.

-

Incubate the mixture at room temperature for 30 minutes to allow for complex formation.[9]

-

Prepare serial dilutions of this complex in Assay Buffer to be used in the inhibition assay.